![molecular formula C11H13NO4 B5597334 ethyl {2-[(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B5597334.png)
ethyl {2-[(hydroxyimino)methyl]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {2-[(hydroxyimino)methyl]phenoxy}acetate, commonly referred to as ethyl salicylate, is an organic compound with the molecular formula C11H13NO4. It is a colorless liquid with a sweet, fruity odor that is commonly used in the fragrance and flavor industries. Ethyl salicylate has also been shown to have a range of potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Enzymatic Hydrolysis in Drug Synthesis
A prototype anti-asthma drug, LASSBio 482, utilized enzymatic hydrolysis of the methyl ester of a similar compound in its production process. The study highlighted the use of immobilized lipase in a three-phase system for the synthesis of the desired product, demonstrating enzymatic hydrolysis as a promising technique for drug synthesis (Bevilaqua et al., 2004).
Antioxidant Properties
Research into phenolic compounds has shown significant antioxidant activities. For instance, compounds extracted from Juglans regia kernels, including ethyl gallate and others, displayed notable DPPH scavenging capacities. These findings suggest the potential antioxidative benefits of phenolic compounds, which could be influenced by the number of hydroxyl groups in their aromatic rings (Zhang et al., 2009).
Antimicrobial Activity
Phenolic compounds isolated from the aerial parts of Anabasis aphylla demonstrated selective inhibitory activity against a range of microorganisms, including Gram-positive bacteria and yeast. This research suggests the potential of such compounds as antimicrobial agents (Du et al., 2009).
Antioxidative Phenolic Compounds
Almond (Prunus amygdalus) skins were found to contain nine phenolic compounds with DPPH free radical scavenging activities. This study identifies the antioxidative potential of these compounds, contributing to the understanding of natural antioxidants (Sang et al., 2002).
Geranylated Phenolic Constituents
New geranylated phenolic constituents isolated from the fruits of Artocarpus nobilis showed strong antioxidant activity, indicating the potential of these compounds in oxidative stress mitigation (Jayasinghe et al., 2006).
Propiedades
IUPAC Name |
ethyl 2-[2-[(E)-hydroxyiminomethyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-15-11(13)8-16-10-6-4-3-5-9(10)7-12-14/h3-7,14H,2,8H2,1H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSHDVGOPIHWRQ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
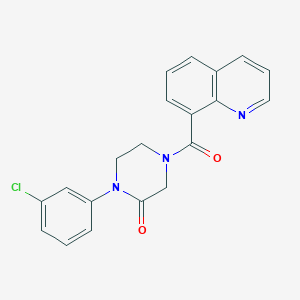
![3-(2-ethylbutyl)-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5597256.png)

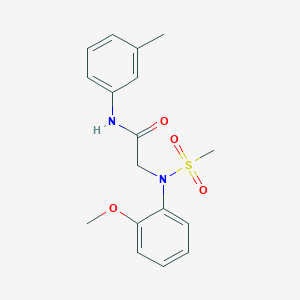

![3-cyclohexyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5597302.png)
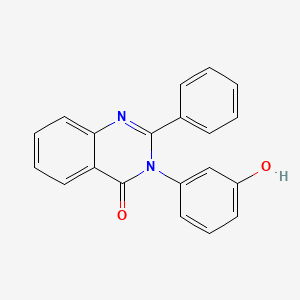
![5-methyl-3-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5597319.png)
![N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B5597322.png)
![4-[4-(4-propionyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5597330.png)
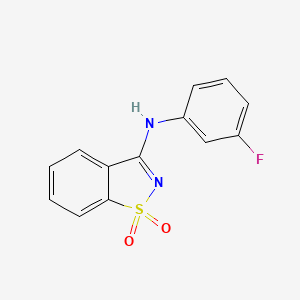
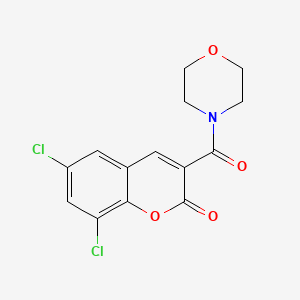
![4-[(3,4-dichlorobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5597342.png)
![2-(4-ethylphenyl)-N'-[(5-nitro-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5597350.png)
